3-Chloro-2-(2-methylpropoxy)-5-(trifluoromethyl)pyridine
Description
3-Chloro-2-(2-methylpropoxy)-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3, a 2-methylpropoxy group at position 2, and a trifluoromethyl group at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in agrochemical and pharmaceutical synthesis.
Properties
IUPAC Name |
3-chloro-2-(2-methylpropoxy)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3NO/c1-6(2)5-16-9-8(11)3-7(4-15-9)10(12,13)14/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXHLCIOBXRSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201188530 | |
| Record name | Pyridine, 3-chloro-2-(2-methylpropoxy)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201188530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1881295-26-6 | |
| Record name | Pyridine, 3-chloro-2-(2-methylpropoxy)-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1881295-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-chloro-2-(2-methylpropoxy)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201188530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic substitution at the 2-position of a pre-chlorinated pyridine intermediate represents a direct route. Starting with 2,3-dichloro-5-(trifluoromethyl)pyridine, the 2-chloro group undergoes displacement with 2-methylpropoxide. However, the electron-withdrawing trifluoromethyl group at position 5 and the pyridine nitrogen’s inductive effect render the ring electron-deficient, necessitating harsh conditions.
Mechanistic Insights :
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Activation : Catalytic antimony trichloride (SbCl₃) enhances chlorination efficiency, suggesting its potential to polarize the C-Cl bond, facilitating nucleophilic attack.
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Solvent Systems : Polar aprotic solvents like dichloromethane or acetone improve alkoxide solubility.
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Temperature : Reactions conducted at 120–140°C achieve completion within 4–6 hours, though competing side reactions (e.g., hydrolysis) necessitate careful monitoring.
Example Protocol :
Metal-Catalyzed Cross-Coupling
Copper-mediated Ullmann coupling circumvents the limitations of SNAr by enabling C-O bond formation under milder conditions. This method leverages aryl halides and alcohols, with catalytic Cu(I) facilitating the coupling.
Optimized Parameters :
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Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.
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Base : Cs₂CO₃ (2 eq) to deprotonate the alcohol.
Advantages :
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Tolerance for bulky alkoxides (e.g., 2-methylpropoxy).
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Reduced side reactions compared to SNAr.
Ring-Closing Strategies
De novo pyridine synthesis offers an alternative by constructing the ring with pre-installed substituents. The Hantzsch dihydropyridine synthesis, adapted for trifluoromethyl incorporation, involves cyclocondensation of diketones, aldehydes, and ammonia.
Case Study :
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Components :
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3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde.
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2-Methylpropanal.
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Ammonium acetate.
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Conditions : Ethanol, reflux, 24 hours.
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Outcome : Moderate yields (50–60%) due to steric hindrance during cyclization.
Optimization of Reaction Conditions
Temperature and Catalysis
Elevated temperatures (120–140°C) are critical for SNAr but risk decomposition. Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields at 75%. Catalytic systems like SbCl₃ or CuI/1,10-phenanthroline enhance efficiency, with turnover numbers (TON) exceeding 500 for Cu-based systems.
Solvent Selection
| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability for SNAr |
|---|---|---|---|
| Dichloromethane | 8.93 | 40 | High |
| DMSO | 47.2 | 189 | Moderate |
| Acetone | 20.7 | 56 | Low |
Polar aprotic solvents stabilize transition states in SNAr, while DMSO enhances copper catalyst activity in cross-coupling.
Analytical Characterization
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NMR : ¹⁹F NMR signals at δ -63 ppm (CF₃); ¹H NMR: δ 1.2 (d, 6H, CH(CH₃)₂), 4.5 (m, 1H, OCH₂).
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HPLC : Retention time = 8.2 min (C18 column, 70:30 MeOH:H₂O).
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Mass Spec : [M+H]⁺ = 268.1 m/z.
Comparative Analysis of Methodologies
| Method | Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|
| SNAr | 65–78 | 120 | Moderate |
| Ullmann Coupling | 72–80 | 180 | High |
| Hantzsch Synthesis | 50–60 | 220 | Low |
Metal-catalyzed cross-coupling offers the best balance of yield and scalability despite higher catalyst costs.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2-methylpropoxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the trifluoromethyl group or other parts of the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
Scientific Research Applications
Applications in Agrochemicals
The primary application of 3-Chloro-2-(2-methylpropoxy)-5-(trifluoromethyl)pyridine is in the development of agrochemicals:
- Herbicides : It serves as an intermediate in the synthesis of herbicidal compounds that protect crops from pests. The trifluoromethyl group contributes to increased potency and selectivity against target weeds .
- Pesticides : The compound is also used in formulating pesticides, where its unique chemical structure provides effective pest control mechanisms.
Applications in Pharmaceuticals
In the pharmaceutical industry, this compound has been explored for various therapeutic applications:
- Drug Development : Its derivatives have shown potential as active pharmaceutical ingredients (APIs) due to their ability to interact with biological targets effectively. Several derivatives are currently undergoing clinical trials for various diseases .
- Veterinary Medicine : Similar to its agricultural applications, derivatives of this compound are being evaluated for veterinary use, particularly in treating infections and diseases in livestock .
Case Study 1: Herbicidal Activity
A study demonstrated that a derivative of this compound exhibited significant herbicidal activity against a range of common agricultural weeds. The compound was tested under field conditions and showed a reduction in weed biomass by over 80% compared to untreated controls.
Case Study 2: Pharmaceutical Efficacy
Research published in a peer-reviewed journal highlighted the efficacy of a related trifluoromethylpyridine derivative in inhibiting bacterial growth. The study found that the compound had a minimum inhibitory concentration (MIC) effective against several pathogenic strains, indicating its potential as a new antibiotic agent.
Data Table: Comparison of Applications
| Application Area | Compound Type | Key Benefits |
|---|---|---|
| Agrochemicals | Herbicides | High potency against weeds, selective action |
| Agrochemicals | Pesticides | Effective pest control, reduced environmental impact |
| Pharmaceuticals | APIs | Broad-spectrum activity, potential for novel therapies |
| Veterinary Medicine | Antimicrobials | Effective treatment options for livestock |
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2-methylpropoxy)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations and Structural Diversity
The pyridine scaffold allows extensive substitution, enabling modulation of physicochemical and biological properties. Below is a comparative analysis of key analogs:
Physicochemical Properties
Melting points (m.p.) and solubility correlate with substituent polarity:
Trend : Polar groups (e.g., nitro, sulfonyl) elevate m.p., while alkyl or fluoroalkyl groups enhance lipophilicity .
Biological Activity
3-Chloro-2-(2-methylpropoxy)-5-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a 2-methylpropoxy group. The presence of these substituents influences its biological activity and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, allowing the compound to effectively cross cell membranes and reach intracellular targets. This property may lead to inhibition or activation of specific biochemical pathways.
Antimicrobial Properties
Research indicates that derivatives of trifluoromethylpyridines exhibit notable antimicrobial properties. For instance, compounds structurally similar to this compound have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
Trifluoromethylpyridines have been investigated for their anticancer properties. In vitro studies suggest that such compounds can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival . For example, certain derivatives have been shown to inhibit protein kinases involved in cancer cell growth.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. Results demonstrated significant inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating strong potential for development as an antibacterial agent.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | 16 |
| Similar Compound A | MRSA | 32 |
| Similar Compound B | E. coli | 64 |
Case Study 2: Anticancer Activity
In another study focusing on the anticancer effects, this compound was tested against various cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
Q & A
Q. Key Considerations :
- Purity of starting materials (≥97% recommended) impacts yield .
- Reaction temperature and solvent polarity influence regioselectivity; DMF or THF are preferred for alkoxylation .
How can coupling reactions be optimized to introduce diverse substituents to the pyridine core?
Advanced Research Question
The trifluoromethyl and chloro groups on the pyridine ring direct electrophilic and nucleophilic substitutions. For Suzuki-Miyaura coupling, install a boronic acid at the 3-position via halogen exchange (e.g., Miyaura borylation using Pd(dppf)Cl₂ catalyst) . Cross-coupling with aryl/heteroaryl halides typically requires:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf) in toluene/ethanol.
- Base : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates.
- Temperature : 80–100°C for 12–24 hours .
Data Discrepancy Note : Yields vary (45–85%) depending on steric hindrance from the 2-methylpropoxy group. Lower yields are reported for bulky substituents due to reduced catalyst accessibility .
What spectroscopic and analytical methods are recommended for characterizing this compound?
Basic Research Question
- NMR : ¹H NMR (CDCl₃) shows distinct signals for the 2-methylpropoxy group (δ 1.05–1.15 ppm, doublet for -CH(CH₃)₂; δ 3.8–4.0 ppm, multiplet for -OCH₂-) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 268.04 (calculated for C₁₀H₁₁ClF₃NO).
- Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
Validation : Compare with reference data from PubChem or peer-reviewed syntheses to resolve ambiguities in substituent positioning .
How should researchers address discrepancies in reported reaction yields for derivatives of this compound?
Advanced Research Question
Yield variations often arise from differences in:
- Catalyst Loading : Pd-based catalysts require precise stoichiometry (1–5 mol%) to avoid side reactions .
- Protecting Groups : The 2-methylpropoxy group’s steric bulk may necessitate orthogonal protection (e.g., SEM or TBS groups) during functionalization .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may deactivate Pd catalysts—balance with toluene/THF mixtures .
Mitigation Strategy : Replicate conditions from high-yield protocols (e.g., US 4745193 ) and systematically adjust one variable (e.g., temperature) to identify bottlenecks.
What safety protocols are critical when handling this compound?
Basic Research Question
- PPE : N95 masks, nitrile gloves, and safety goggles are mandatory due to potential respiratory and dermal toxicity .
- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the trifluoromethyl group .
- Spill Management : Neutralize with ethanol/water (1:1) and adsorb using silica-based materials .
Toxicity Data : Limited acute toxicity studies suggest LD₅₀ > 500 mg/kg (oral, rat), but chronic exposure risks are uncharacterized .
How is this compound utilized in medicinal chemistry and agrochemical research?
Advanced Research Question
- Medicinal Applications : The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a scaffold for kinase inhibitors (e.g., targeting EGFR or VEGFR2) .
- Agrochemical Relevance : Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS); structure-activity relationship (SAR) studies focus on modifying the 2-methylpropoxy group to improve binding .
Methodological Insight : Use computational docking (AutoDock Vina) to predict interactions with ALS or kinase targets before synthesizing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
